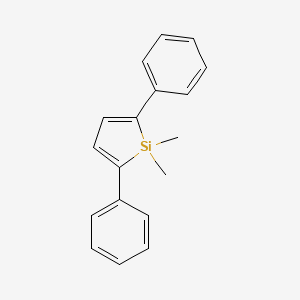
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Descripción general
Descripción
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- is a compound belonging to the class of siloles, which are silicon-containing analogs of cyclopentadienes. These compounds are known for their unique electronic properties and stability, making them of significant interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- typically involves the reaction of appropriate silanes with cyclopentadiene derivatives under controlled conditions. One common method includes the use of phenyl-substituted silanes and cyclopentadiene in the presence of a catalyst to facilitate the formation of the silole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form siloxane derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include siloxanes, silanes, and substituted siloles, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds and materials.
Biology: Its unique electronic properties make it useful in the study of biological systems and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism by which silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- exerts its effects involves its interaction with molecular targets through its silicon atom. The electronic properties of the silicon atom allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Silacyclopenta-2,4-diene, 1,1-dimethyl-3,4-diphenyl-
- Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-
Uniqueness
Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other siloles. This makes it particularly valuable in applications requiring precise control over electronic characteristics.
Propiedades
IUPAC Name |
1,1-dimethyl-2,5-diphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUIVXZVYHASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453561 | |
| Record name | Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7688-03-1 | |
| Record name | Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


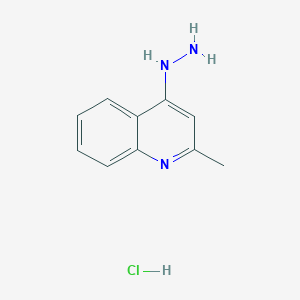
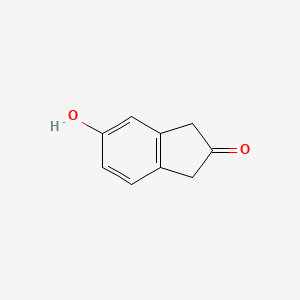
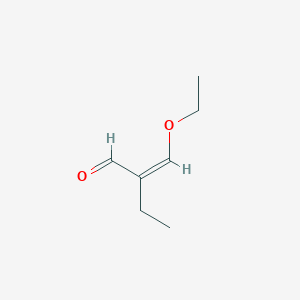
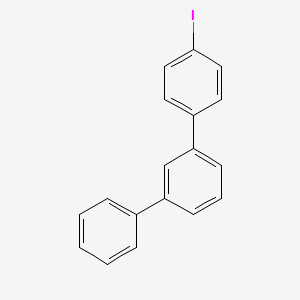
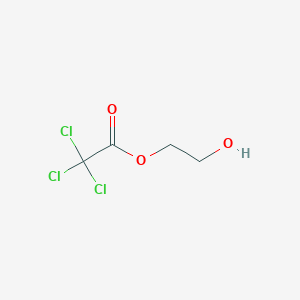
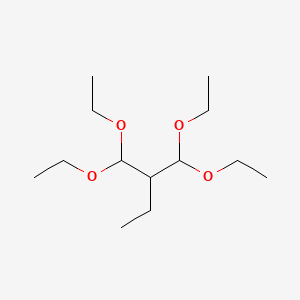
![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)
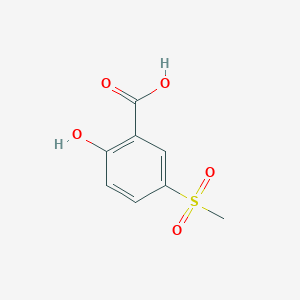
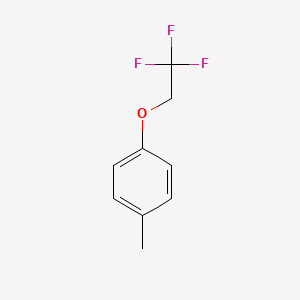
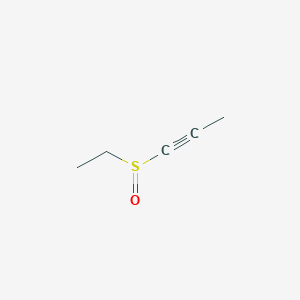
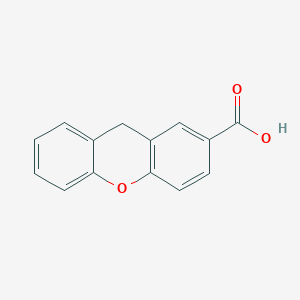
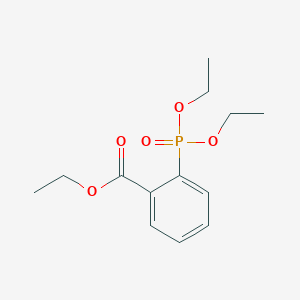
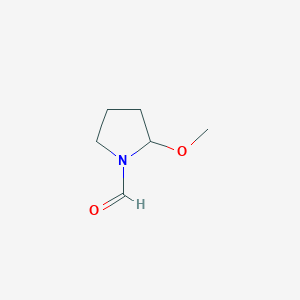
![7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID](/img/structure/B1626073.png)
